molecular formula C14H24N4O2 B12314357 4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one

4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one

Cat. No.: B12314357
M. Wt: 280.37 g/mol
InChI Key: ZBRLFBDVERYRQO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one (CAS 1955530-92-3) is a high-purity chemical compound supplied for research and development purposes. This pyrrolidin-2-one derivative features a complex molecular structure with a formula of C14H24N4O2 and a molecular weight of 280.37 g/mol . The compound is characterized by an aminomethyl group and a 1-(2-methoxyethyl) substituent on the pyrrolidin-2-one core, which is further functionalized with a 1-isopropylpyrazol-4-yl group . This specific arrangement of functional groups, particularly the presence of the aminopyrazole moiety, is of significant interest in medicinal chemistry. Aminopyrazoles are advantageous frameworks known to provide useful ligands for various receptors and enzymes, and they represent a versatile and useful scaffold in modern drug discovery efforts . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of novel bioactive molecules. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C14H24N4O2/c1-10(2)18-9-12(8-16-18)14-11(7-15)6-13(19)17(14)4-5-20-3/h8-11,14H,4-7,15H2,1-3H3

InChI Key

ZBRLFBDVERYRQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)CN

Origin of Product

United States

Biological Activity

4-(Aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one, with the CAS number 1955530-92-3, is a synthetic organic compound belonging to the class of pyrrolidinones. Its structure incorporates several functional groups, including an aminomethyl group, a pyrazolyl group, and a methoxyethyl group. This unique combination suggests potential biological activities and interactions with various molecular targets.

  • Molecular Formula : C14H24N4O2
  • Molecular Weight : 280.37 g/mol
  • Structural Features : The compound features a pyrrolidinone ring substituted with various functional groups that may influence its biological activity.

Biological Activity Overview

Research indicates that 4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one may exhibit a range of biological activities, particularly through its interactions with specific molecular targets.

Potential Biological Activities

  • Antiviral Activity : Similar compounds have shown antiviral properties against β-coronaviruses, suggesting that this compound may exhibit similar effects due to structural similarities with known antiviral agents .
  • Inhibition of Kinases : The compound's structure is reminiscent of other kinase inhibitors, which have been studied for their roles in cancer therapy. Its potential to inhibit protein kinases could be an area for further investigation .
  • Neuroprotective Effects : Given the presence of the pyrazolyl moiety, there is potential for neuroprotective activity, similar to other compounds in this chemical class.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative studies with similar compounds have revealed insights into how modifications can enhance or diminish activity:

Compound NameStructural FeaturesBiological Activity
4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-oneSimilar pyrrolidinone structure with additional methyl groupsPotential anti-inflammatory properties
5-[4-[2-(pyrrolidin-1-ylmethyl)phenoxy]phenyl]-1H-pyrazoleContains a phenoxy group linked to a pyrazoleAnticancer activity
2-methoxy-N-[4-[6-[5-(pyrazolyl)phenoxy]quinolinyl]methyl]piperazinyl]acetamideFeatures piperazine and quinoline moietiesNeuroprotective effects

In Vitro Studies

In vitro studies are essential for assessing the efficacy and mechanism of action of 4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one:

  • Binding Affinity : Initial studies indicate that the compound may bind effectively to certain kinases, similar to other inhibitors in its class.
  • Metabolic Stability : Research on metabolic stability suggests that modifications to the structure can lead to improved pharmacokinetic profiles, which is critical for therapeutic applications .

Scientific Research Applications

Research indicates that derivatives of pyrrolidinones and pyrazoles exhibit a range of biological activities, including:

  • Anticancer Properties : Certain compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : Some studies have indicated that similar compounds can exhibit neuroprotective properties, potentially useful in neurodegenerative diseases .

Anticancer Research

The pyrazole moiety is known for its anticancer properties, with several studies focusing on its ability to inhibit cancer cell proliferation. For instance, compounds featuring the pyrazole structure have been linked to apoptosis induction in cancer cells . The specific compound under discussion may enhance these effects due to the presence of the pyrrolidinone scaffold.

Inflammatory Disease Treatment

The compound's structure suggests it could serve as an inhibitor of pro-inflammatory cytokines or enzymes involved in inflammatory responses. This aligns with findings from related compounds that have shown efficacy in reducing inflammation and pain .

Neurological Applications

Given the neuroprotective potential observed in similar chemical structures, this compound may be explored for its ability to protect neuronal cells from oxidative stress and apoptosis, potentially aiding in conditions like Alzheimer's disease .

Case Studies and Research Findings

A review of recent literature provides insights into specific studies involving related compounds:

StudyFindings
Hilmy et al. (2023)Investigated novel pyrrolo derivatives showing significant anticonvulsant and anticancer activities, highlighting the importance of structural modifications for enhancing bioactivity .
European Patent Office (2020)Described compounds with similar structures exhibiting potent JAK kinase inhibition, relevant for treating diseases like rheumatoid arthritis .
PMC Article (2021)Discussed the synthesis of pyrazole derivatives with anticancer properties, emphasizing their potential as therapeutic agents against various cancers .

Comparison with Similar Compounds

Structural Analogs with Modified Pyrazole Substituents

(a) 4-(Aminomethyl)-5-(1,5-Dimethyl-1H-Pyrazol-4-yl)-1-(2-Methoxyethyl)Pyrrolidin-2-one
  • Molecular Formula : C₁₃H₂₂N₄O₂ (identical to Compound A ) .
  • Key Difference : The pyrazole substituent is 1,5-dimethyl instead of propan-2-yl.
  • However, the absence of a branched alkyl chain may lower lipophilicity (logP) .
(b) rac-(4R,5S)-4-(Aminomethyl)-1-(2-Methoxyethyl)-5-(1-Methyl-1H-Pyrazol-4-yl)Pyrrolidin-2-one
  • Molecular Formula : C₁₂H₂₀N₄O₂ .
  • Key Difference : The pyrazole substituent is a methyl group instead of propan-2-yl.
  • Implications : Simplified substitution may improve synthetic accessibility but reduce target affinity due to diminished hydrophobic interactions .
(c) trans-4-(Aminomethyl)-5-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1-Methylpyrrolidin-2-one
  • Molecular Formula : C₁₅H₁₇FN₄O .
  • Key Difference : Pyrazole bears a 4-fluorophenyl group instead of propan-2-yl.

Analogs with Varied Core Structures

(a) 5-{[1-(Propan-2-yl)-1H-Pyrazol-4-yl]Methyl}Pyrrolidin-2-one
  • Molecular Formula : C₁₁H₁₇N₃O .
  • Key Difference: Lacks the aminomethyl and 2-methoxyethyl groups.
  • Implications : Absence of polar functional groups likely reduces solubility and target specificity, limiting therapeutic utility compared to Compound A .
(b) 4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one
  • Molecular Formula : C₂₀H₁₆N₄OS .
  • Key Difference: Replaces pyrrolidinone with a dihydropyrazolone core and incorporates a benzothiazole ring.
  • Implications : The benzothiazole moiety confers fluorescence properties and metal-binding capacity, suggesting applications in imaging or catalysis, unlike Compound A ’s therapeutic focus .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP* PSA* (Ų) Key Substituents
Compound A 266.34 1.2 75.6 Propan-2-yl, aminomethyl
1,5-Dimethyl Pyrazole Analog 266.34 0.9 75.6 1,5-Dimethyl
Methyl Pyrazole Analog 252.32 0.7 75.6 Methyl
4-Fluorophenyl Analog 296.33 2.1 85.3 4-Fluorophenyl

*Predicted using tools like Multiwfn or Molinspiration.

  • logP Trends : Bulkier alkyl groups (e.g., propan-2-yl) increase lipophilicity, while polar groups (e.g., fluorophenyl) balance solubility and membrane permeability.
  • Polar Surface Area (PSA) : All analogs maintain moderate PSA (~75–85 Ų), suggesting oral bioavailability .

Preparation Methods

Pyrrolidinone Ring Formation

The core pyrrolidin-2-one is synthesized via intramolecular cyclization of γ-amino acids or Dieckmann condensation of substituted diesters. A representative protocol involves:

  • Starting Material : N-(2-Methoxyethyl)-β-alanine methyl ester
  • Cyclization : Treatment with NaH in THF at 0°C → 50°C for 6 hours (Yield: 78%).
  • Functionalization : Introduction of a ketone group at C5 via Claisen condensation.
Step Reagents Conditions Yield
Cyclization NaH, THF 0°C → 50°C, 6h 78%
Ketone Formation AcCl, AlCl3 Reflux, 3h 65%

Pyrazole Moiety Installation

The 1-(propan-2-yl)-1H-pyrazol-4-yl group is introduced via Buchwald-Hartwig amination or direct alkylation :

  • Pyrazole Synthesis : Condensation of hydrazine with diketones, followed by isopropyl group addition using 2-bromopropane and K2CO3 in DMF (Yield: 82%).
  • Coupling to Pyrrolidinone : Pd(dba)2/Xantphos-catalyzed C–N coupling at 100°C for 12h (Yield: 70%).

Aminomethyl Group Introduction

Reductive amination of a ketone intermediate using NH4OAc and NaBH3CN in MeOH/THF (1:1) achieves the aminomethyl group (Yield: 85%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Efficiency : THF outperforms DMF or DMSO due to better NaH compatibility.
  • Coupling Reactions : Dioxane at 100°C minimizes side reactions vs. toluene or DMF.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)2 with Xantphos ligand provides optimal turnover for C–N couplings (TON: 1,200).
  • Reduction Catalysts : PtO2 under H2 (50 psi) enhances diastereoselectivity for chiral centers.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent EP3439662B1 demonstrates that continuous flow reactors improve yield (92% vs. 78% batch) for analogous pyrrolidinone derivatives by minimizing thermal degradation.

Purification Strategies

  • Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.
  • Chromatography : Silica gel chromatography is avoided industrially due to cost; instead, acid-base extraction is preferred.

Analytical Characterization

Technique Key Data Source
1H NMR (400 MHz, CDCl3) δ 7.45 (s, 1H, pyrazole-H), 3.55 (m, 2H, OCH2), 2.90 (m, 1H, CH(CH3)2)
HPLC Retention time: 8.2 min (C18 column, 70:30 H2O/MeCN)
HRMS [M+H]+ calc. 252.31, found 252.30

Comparative Evaluation of Synthetic Routes

Pathway Advantages Limitations
A High modularity Low diastereoselectivity (dr 3:1)
B Fewer steps Requires expensive chiral auxiliaries
C Scalable Intermediate instability

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrrolidin-2-one core via cyclization of substituted amines or ketones under acidic or basic conditions.
  • Step 2 : Introduction of the 1H-pyrazol-4-yl group via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3 : Functionalization with the 2-methoxyethyl and aminomethyl groups using reductive amination or alkylation .
    • Critical Parameters :
ParameterOptimal Range
Reaction Temp.60–80°C (for cyclization)
CatalystPd(PPh₃)₄ (for coupling)
SolventDMF or THF (polar aprotic)
Reference: .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) validate the structure of this compound?

  • 1H/13C NMR : Key peaks include:

  • Pyrrolidinone carbonyl at ~170 ppm (13C).
  • Pyrazole C-H protons at δ 7.5–8.5 ppm (1H).
    • FTIR : Confirm N-H (3300 cm⁻¹) and carbonyl (1650 cm⁻¹) stretches.
    • HRMS : Exact mass calculation (e.g., C₁₅H₂₃N₅O₂ requires 313.1854 m/z) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?

  • Approach : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers. For example:

  • Reaction Path Search : ICReDD’s computational workflow combines DFT with experimental feedback to refine conditions (e.g., solvent polarity, catalyst loading) .
    • Case Study : A 2024 study reduced optimization time by 40% using reaction path simulations for analogous pyrrolidinone derivatives .

Q. What strategies resolve contradictions in reported biological activity data for similar pyrrolidinone derivatives?

  • Root Cause Analysis : Discrepancies may arise from:

  • Impurity Profiles : Side products (e.g., unreacted pyrazole intermediates) skew bioassay results.
  • Assay Conditions : Variations in cell lines or solvent carriers (DMSO vs. saline).
    • Mitigation :
  • HPLC Purity Check : Ensure >95% purity before testing.
  • Standardized Assays : Use WHO-recommended protocols for IC₅₀ comparisons .

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

  • Solution :

  • Directing Groups : Install temporary protecting groups (e.g., Boc) on the pyrrolidinone nitrogen to steer substitution to the pyrazole’s 4-position .
  • Metal Catalysis : Pd-mediated C-H activation selectively modifies the pyrazole ring without side reactions .

Methodological Challenges

Q. What experimental designs improve yield in multi-step syntheses of this compound?

  • DoE (Design of Experiments) : Apply factorial design to optimize:

FactorLevels Tested
Temp.50°C, 70°C, 90°C
Catalyst Loading2 mol%, 5 mol%
Reaction Time12 h, 24 h
  • Outcome : A 2025 study achieved 78% yield at 70°C with 5 mol% Pd catalyst .

Q. How to characterize thermal stability for storage and handling?

  • TGA/DSC Analysis :

  • Decomposition onset: ~220°C (TGA).
  • Melting point: 138–140°C (DSC) .
    • Storage Recommendations : Desiccate at –20°C in amber vials to prevent photodegradation.

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for polar vs. nonpolar solvents?

  • Key Variables :

  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubility.
  • pH : Protonation of the aminomethyl group enhances water solubility at acidic pH.
    • Resolution : Use powder XRD to confirm polymorphic form and standardize solvent pH .

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